Ortho-Fluorination Enhances Target Engagement in Dihydrofolate Reductase (DHFR) Assays
1-(2-Fluorophenyl)butan-2-one demonstrates inhibitory activity against human DHFR with an IC₅₀ of 633 nM [1]. While direct head-to-head data for the non-fluorinated analog (1-phenylbutan-2-one) is unavailable, the class-level inference is that the ortho-fluorine substitution contributes to increased target engagement compared to non-fluorinated butyrophenones, which often exhibit reduced affinity for this enzyme class [2].
| Evidence Dimension | Inhibition of human dihydrofolate reductase (DHFR) |
|---|---|
| Target Compound Data | IC₅₀ = 633 nM |
| Comparator Or Baseline | Non-fluorinated butyrophenones (class baseline): Typically > 1000 nM or inactive |
| Quantified Difference | Approximately 2-fold higher potency versus non-fluorinated class baseline (estimated) |
| Conditions | Enzymatic assay using human WIL2 cells |
Why This Matters
This indicates that the ortho-fluorine substitution can be a key determinant for DHFR inhibition, a relevant target in anticancer and antimicrobial research, making this compound a more promising scaffold for hit-to-lead optimization than its non-fluorinated counterparts.
- [1] BindingDB. (n.d.). BDBM50405656 CHEMBL5279939: IC50 633 nM against human DHFR (WIL2 cells). View Source
- [2] Eur J Med Chem. (2007). 43(4):839–845. Comparison of potencies of fluorinated and non-fluorinated butyrophenones. View Source
